4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one
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Overview
Description
4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a chloro group, a diethylamino group, and a phenyl group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminophenol with N,N-diethylsalicylaldehyde in the presence of an acidic catalyst. The reaction is carried out in an ethanol medium and refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to study its effects on biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(dimethylamino)-2-phenylpyridazin-3(2H)-one: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-Chloro-5-(diethylamino)-2-hydroxybenzylideneamino}phenol: Contains a hydroxybenzylideneamino group instead of a phenyl group.
Uniqueness
4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its diethylamino group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
CAS No. |
16189-63-2 |
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Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
4-chloro-5-(diethylamino)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C14H16ClN3O/c1-3-17(4-2)12-10-16-18(14(19)13(12)15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
PVROVPCABVMHJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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